molecular formula C3H4Cl2N2O2S B1443674 1H-Imidazole-2-sulfonyl chloride hydrochloride CAS No. 877861-76-2

1H-Imidazole-2-sulfonyl chloride hydrochloride

Cat. No. B1443674
M. Wt: 203.05 g/mol
InChI Key: PLUHSJKCLGXHLG-UHFFFAOYSA-N
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Description

1H-Imidazole-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C3H4Cl2N2O2S and a molecular weight of 203.05 . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20°C .


Molecular Structure Analysis

The InChI code for 1H-Imidazole-2-sulfonyl chloride hydrochloride is 1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-5-1-2-6-3;/h1-2H,(H,5,6);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1H-Imidazole-2-sulfonyl chloride hydrochloride is a solid substance with a molecular weight of 203.05 . It is stored in an inert atmosphere, preferably in a freezer under -20°C .

Scientific Research Applications

Diazotransfer Reagent

1H-Imidazole-2-sulfonyl chloride hydrochloride is recognized for its role as a diazotransfer reagent. It is effective in converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is advantageous due to its ability to be prepared from inexpensive materials, its shelf stability, and its convenient crystalline form (Goddard-Borger & Stick, 2007).

Organic Synthesis Applications

The compound has been utilized in the organic synthesis field. For example, it played a crucial role in the oxidative chlorination of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide, leading to the formation of various useful compounds (Lezina et al., 2013).

Catalyst and Solvent

In addition to its reagent applications, 1H-Imidazole-2-sulfonyl chloride hydrochloride has been used as an efficient catalyst and solvent in the synthesis of N-sulfonyl imines. This has been demonstrated through its application in the condensation of sulfonamides with aldehydes and isatin, showcasing its versatility and efficiency in various chemical reactions (Zolfigol et al., 2010).

Stability and Safety

Research has also focused on the stability and safety of imidazole sulfonyl azides, including 1H-Imidazole-2-sulfonyl chloride hydrochloride. Studies have been conducted to understand its sensitivity to heat, impact, friction, and electrostatic discharge, leading to the development of safer forms of this reagent (Fischer et al., 2012).

Solid-Phase Synthesis Applications

The compound has also been implemented in the preparation of azido solid supports for solid-phase synthesis. Its stability and suitability as an alternative to triflyl azide for diazo-transfer reactions in amine-functionalized resins have been demonstrated (Castro et al., 2013).

Safety And Hazards

This compound is classified as dangerous, with a GHS05 pictogram indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling . If swallowed, it is advised to rinse the mouth and not induce vomiting .

properties

IUPAC Name

1H-imidazole-2-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-5-1-2-6-3;/h1-2H,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUHSJKCLGXHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744507
Record name 1H-Imidazole-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-2-sulfonyl chloride hydrochloride

CAS RN

877861-76-2
Record name 1H-Imidazole-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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